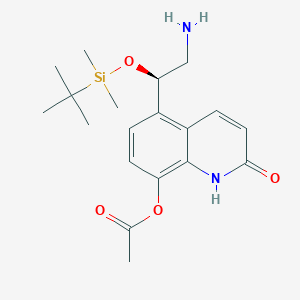
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromine atom and an acetyloxy group attached to the naphthalenedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- typically involves the bromination of 1,4-naphthoquinone followed by acetylation. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 2-bromo-1,4-naphthoquinone is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to naphthohydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), or alkoxides (RO⁻) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of naphthoquinone.
Reduction: Naphthohydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The bromine atom and acetyloxy group enhance the compound’s reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Methyl-1,4-naphthoquinone:
2-Acetyl-1,4-naphthoquinone: Similar in structure but with an acetyl group instead of a bromine atom.
The uniqueness of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
77197-58-1 |
|---|---|
Molecular Formula |
C12H7BrO4 |
Molecular Weight |
295.08 g/mol |
IUPAC Name |
(7-bromo-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H7BrO4/c1-6(14)17-10-4-2-3-7-9(15)5-8(13)12(16)11(7)10/h2-5H,1H3 |
InChI Key |
LHTYSNKGPWRIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C(=CC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


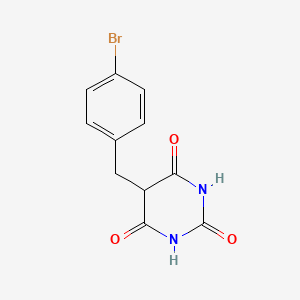
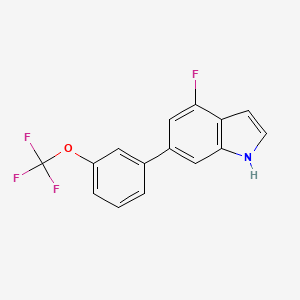
![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)
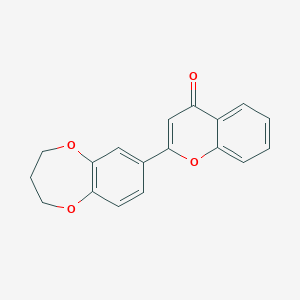
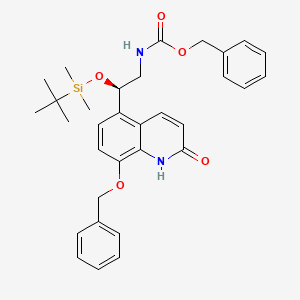
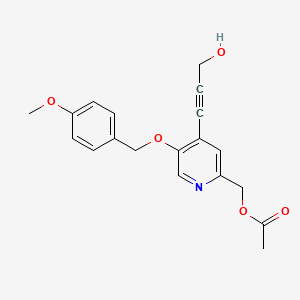
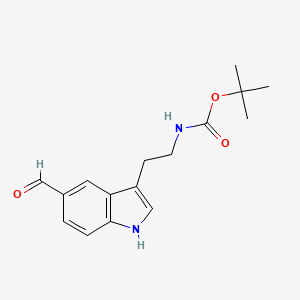



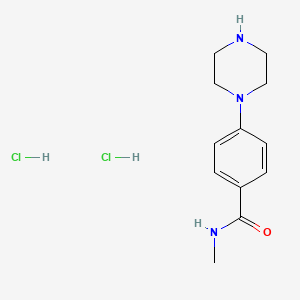
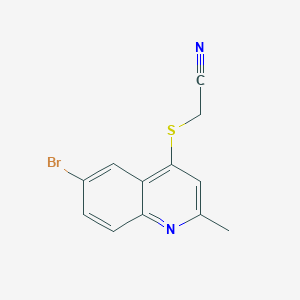
![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)
